3-Bromo-2-cyano-6-fluorophenylacetic acid
Overview
Description
3-Bromo-2-cyano-6-fluorophenylacetic acid is a halogenated benzene derivative with the molecular formula C9H5BrFNO2. This compound is of significant interest in scientific research and industry due to its unique physical and chemical properties .
Preparation Methods
The synthesis of 3-Bromo-2-cyano-6-fluorophenylacetic acid involves several steps. One common method includes the use of a Lewis acid catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-2-cyano-6-fluorophenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-cyano-6-fluorophenylacetic acid is widely used in scientific research due to its unique properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and interactions.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism by which 3-Bromo-2-cyano-6-fluorophenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .
Comparison with Similar Compounds
3-Bromo-2-cyano-6-fluorophenylacetic acid can be compared with other halogenated benzene derivatives such as:
- 3-Bromo-6-cyano-2-fluorophenylacetic acid
- 2-Bromo-4-cyano-6-fluorophenylacetic acid
Properties
IUPAC Name |
2-(3-bromo-2-cyano-6-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-1-2-8(11)5(3-9(13)14)6(7)4-12/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULOVYNNTIKEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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